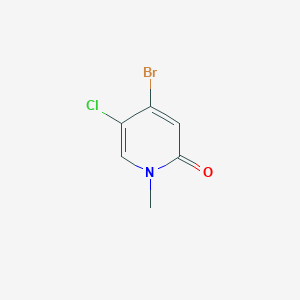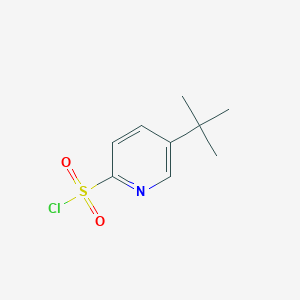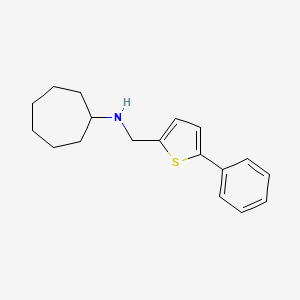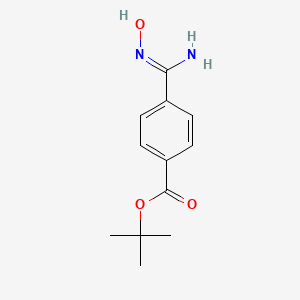![molecular formula C17H17N3 B6318341 Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% CAS No. 179056-17-8](/img/structure/B6318341.png)
Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% (or B-PBA 95%) is a novel compound that has been studied in recent years for its potential applications in scientific research. B-PBA 95% is a derivative of the pyrazole ring, a five-membered heterocyclic ring with two nitrogen atoms that is found in many naturally occurring compounds and pharmaceuticals. B-PBA 95% has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and the enzyme responsible for the production of nitric oxide synthase (NOS). In addition, B-PBA 95% has been found to have anti-inflammatory and anti-cancer properties, and has been used in laboratory experiments to study the effects of various drugs on cells.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various microbial infections .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and activity of similar compounds .
Vorteile Und Einschränkungen Für Laborexperimente
The use of B-PBA 95% in laboratory experiments has several advantages. B-PBA 95% is a potent inhibitor of cyclooxygenase-2 (Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%) and the enzyme responsible for the production of nitric oxide synthase (NOS), which makes it an ideal tool for studying the effects of various drugs on cells. In addition, B-PBA 95% is relatively easy to synthesize and is relatively stable, making it an ideal compound for laboratory experiments. However, there are some limitations to the use of B-PBA 95% in laboratory experiments. B-PBA 95% is a relatively new compound and its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments. In addition, B-PBA 95% is not readily available commercially, which can make it difficult to obtain the necessary quantities for laboratory experiments.
Zukünftige Richtungen
The potential future directions for the use of B-PBA 95% are numerous. B-PBA 95% could be used to study the effects of various drugs on cells, to investigate the role of nitric oxide in the regulation of cell signaling pathways, and to develop new anti-inflammatory and anti-cancer drugs. In addition, B-PBA 95% could be used to study the effects of oxidative stress and to develop new antioxidant compounds. Finally, B-PBA 95% could be used to study the effects of various environmental pollutants on cells, and to develop new compounds that could be used to protect cells from the damaging effects of these pollutants.
Synthesemethoden
B-PBA 95% can be synthesized using a variety of methods, including the use of a Grignard reaction. In the Grignard reaction, a Grignard reagent is reacted with an alkyl halide to form an intermediate product, which is then reacted with a nucleophile to form the desired product. In the case of B-PBA 95%, the Grignard reagent is reacted with benzyl bromide to form an intermediate product, which is then reacted with 3-aminopyridine to form the final product. Other methods of synthesis include the use of a three-component condensation reaction, in which an aldehyde, an amine, and an acid are reacted to form the desired product.
Wissenschaftliche Forschungsanwendungen
B-PBA 95% has been used in scientific research for its ability to inhibit the activity of several enzymes, including cyclooxygenase-2 (Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%) and the enzyme responsible for the production of nitric oxide synthase (NOS). In addition, B-PBA 95% has been found to have anti-inflammatory and anti-cancer properties, and has been used in laboratory experiments to study the effects of various drugs on cells. B-PBA 95% has also been used to study the effects of oxidative stress and to investigate the role of nitric oxide in the regulation of cell signaling pathways.
Eigenschaften
IUPAC Name |
1-phenyl-N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-2-5-14(6-3-1)12-18-13-15-7-4-8-16(11-15)17-9-10-19-20-17/h1-11,18H,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHQXPBXGREIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC(=CC=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[d]isoxazole-5-sulfonic acid methylamide, 95%](/img/structure/B6318284.png)






![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318337.png)


![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318357.png)

